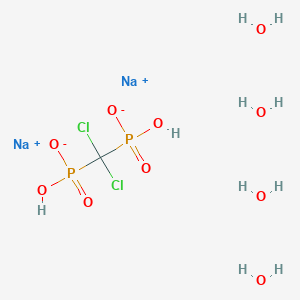
Bonefos
Overview
Description
Bonefos, also known as clodronate, belongs to a family of medications known as bisphosphonates . It is used to treat hypercalcemia (high blood calcium) for people who have cancer. Clodronate is also used to treat cancer that has spread to bones (bone metastases) due to different types of tumors . It works by reducing the breakdown of bone .
Synthesis Analysis
Bisphosphonates, the class of drugs to which this compound belongs, are able to slow or prevent osteoporosis by triggering cell death in osteoclasts . These are naturally occurring cells responsible for breaking down bone so that osteoblasts can rebuild them .
Chemical Reactions Analysis
Bisphosphonates, including this compound, are known to act primarily on bone tissue . Their major pharmacological action is the inhibition of bone resorption . The methods presented in the source can be used to analyze any chemical or stoichiometric reaction network .
Physical And Chemical Properties Analysis
This compound, or sodium clodronate, is a white to off-white, odorless powder . It is freely soluble in water, slightly soluble in methanol, very slightly soluble in dehydrated alcohol, and insoluble in toluene, acetone, and diethylether .
Scientific Research Applications
Bone Regeneration
Bonefos, also known as clodronate disodium, has been extensively used in research focusing on bone regeneration. It inhibits osteoclast activity, thereby preventing bone resorption. This property makes it beneficial in the treatment of bone diseases and in improving survival rates in patients with primary breast cancer (Dando & Wiseman, 2004). Additionally, studies have shown its effectiveness in preventing bone metastases and its role in the treatment of operable breast cancer (Powles et al., 2004).
Methodological Advances in Bone Research
This compound is part of broader advancements in bone research, which is a dynamic field encompassing various disciplines. Studies highlight the importance of methodological considerations like sample size estimation, biases, and the analysis of longitudinal data in bone research (Nguyen, 2020).
Role in Osteoporosis Treatment
Research on this compound in the context of osteoporosis has been significant. It helps in reducing the risk of bone metastases, which is crucial in the management of osteoporosis-related complications (Powles et al., 2006). This aspect of this compound contributes to its wider application in bone health and disease management.
Osteoblast Proliferation and Differentiation
Studies on human osteoprogenitor growth and differentiation indicate the potential of this compound in enhancing osteoblast proliferation and differentiation. This is crucial for developing therapeutic strategies for bone regeneration and repair (Yang et al., 2001).
Mechanism of Action
Target of Action
Disodium clodronate tetrahydrate, also known as Bonefos or clodronate disodium tetrahydrate, is a first-generation bisphosphonate . Its primary targets are osteoclasts and macrophages . These cells play a crucial role in bone resorption and inflammation, respectively .
Mode of Action
Disodium clodronate tetrahydrate acts by generating a non-hydrolysable β-γ ATP analog that inhibits mitochondrial ADP/ATP translocase . This inhibition prevents mitochondrial oxygen consumption and function . As a result, it inhibits osteoblast calcium deposition and induces apoptosis in osteoclasts .
Biochemical Pathways
The compound’s action mimics the action of pyrophosphate, a regulator of calcification and decalcification . By inhibiting mitochondrial function in osteoclasts and macrophages, it disrupts the normal bone resorption process . This leads to a reduction in bone resorption and soft tissue calcification .
Pharmacokinetics
A large overdose is required for significant toxicity, and they have a long duration of action due to the slow release from bone .
Result of Action
The compound’s action results in a reduction in bone pain and improved mobility in patients with diseases of enhanced bone resorption . It also reduces the number of episodes of hypercalcemia and terminal hypercalcemia, the incidence of vertebral fractures, and the overall rate of morbid events, including the need for radiotherapy to treat bone-related pain .
Action Environment
The efficacy and stability of disodium clodronate tetrahydrate can be influenced by various environmental factors. It’s worth noting that the compound’s effects can persist for up to 12 months after discontinuing treatment , suggesting that its action is relatively stable over time.
Safety and Hazards
Bisphosphonates, including Bonefos, are associated with serious oesophageal adverse reactions including oesophagitis, oesophageal ulcers, oesophageal strictures, and oesophageal erosions . Warnings about the risk of oesophageal reactions with this compound and clear instructions on how to take these medicines are provided in their product information .
Future Directions
Biochemical Analysis
Biochemical Properties
Disodium clodronate tetrahydrate plays a significant role in biochemical reactions, particularly in the inhibition of osteoclast-mediated bone resorption. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with osteoclasts, where it is metabolized into a non-hydrolyzable ATP analog. This analog inhibits mitochondrial ADP/ATP translocase, preventing mitochondrial oxygen consumption and function . Additionally, disodium clodronate tetrahydrate has been shown to inhibit the vesicular nucleotide transporter (VNUT) with an IC50 value of 15.6 nM, affecting the release of vesicular ATP and alleviating chronic neuropathic and inflammatory pain .
Cellular Effects
Disodium clodronate tetrahydrate has profound effects on various cell types and cellular processes. In osteoclasts, it induces apoptosis by inhibiting mitochondrial function and calcium deposition . It also affects macrophages, leading to their selective depletion when encapsulated in liposomes. This depletion has been shown to significantly inhibit tumor growth and angiogenesis in experimental models . Furthermore, disodium clodronate tetrahydrate influences cell signaling pathways, gene expression, and cellular metabolism by reducing the secretion of inflammatory markers such as IL-1β, IL-6, and TNF-α .
Molecular Mechanism
The molecular mechanism of disodium clodronate tetrahydrate involves its conversion into a non-hydrolyzable ATP analog within osteoclasts and macrophages. This analog inhibits mitochondrial ADP/ATP translocase, leading to the inhibition of mitochondrial oxygen consumption and function . The compound also binds to bone mineral surfaces, where it is internalized by osteoclasts during bone resorption. Once inside the osteoclasts, it disrupts the mevalonate pathway, leading to apoptosis and inhibition of bone resorption . Additionally, disodium clodronate tetrahydrate inhibits the vesicular nucleotide transporter (VNUT), affecting vesicular ATP release and reducing pain .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of disodium clodronate tetrahydrate change over time. The compound is stable under standard storage conditions, but its long-term effects on cellular function have been observed in both in vitro and in vivo studies. For instance, in osteoclasts, the induction of apoptosis and inhibition of bone resorption can be seen within hours of exposure . In macrophages, the depletion effects can last for several days, significantly reducing tumor growth and angiogenesis
Dosage Effects in Animal Models
The effects of disodium clodronate tetrahydrate vary with different dosages in animal models. At low doses, the compound effectively inhibits bone resorption without significant adverse effects . At higher doses, it can cause toxicity, including renal failure and gastrointestinal discomfort . In juvenile sheep models, clodronate disodium did not produce measurable effects on bone metabolism, suggesting that the dosage and administration schedule play crucial roles in determining the compound’s efficacy and safety .
Metabolic Pathways
Disodium clodronate tetrahydrate is involved in several metabolic pathways, primarily related to bone metabolism. It interacts with enzymes such as farnesyl pyrophosphate synthase, inhibiting the mevalonate pathway and leading to the disruption of osteoclast function . The compound also affects metabolic flux and metabolite levels by inhibiting mitochondrial ADP/ATP translocase, reducing mitochondrial oxygen consumption and function .
Transport and Distribution
Within cells and tissues, disodium clodronate tetrahydrate is transported and distributed through various mechanisms. It binds to bone mineral surfaces and is internalized by osteoclasts during bone resorption . The compound also interacts with transporters such as the vesicular nucleotide transporter (VNUT), affecting its localization and accumulation within cells . Additionally, disodium clodronate tetrahydrate is distributed to other tissues, including the kidneys and liver, where it can cause toxicity at high doses .
Subcellular Localization
The subcellular localization of disodium clodronate tetrahydrate is primarily within osteoclasts and macrophages. In osteoclasts, it localizes to the mitochondria, where it inhibits mitochondrial function and induces apoptosis . In macrophages, the compound is encapsulated in liposomes, allowing for selective depletion and inhibition of tumor growth and angiogenesis
properties
| { "Design of the Synthesis Pathway": "The synthesis of Bonefos can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "Phosphorus pentoxide (P2O5)", "2-aminoethanol", "Sodium hydroxide (NaOH)", "Chloroacetic acid", "Sodium borohydride (NaBH4)", "Sodium methoxide (NaOMe)", "2-chloroethyl ethyl ether", "Methanol", "Acetic acid", "Hydrochloric acid (HCl)", "Sodium chloride (NaCl)", "Water (H2O)" ], "Reaction": [ "Step 1: Phosphorus pentoxide (P2O5) is reacted with 2-aminoethanol to produce phosphonic acid (H3PO3).", "Step 2: Chloroacetic acid is reacted with sodium hydroxide (NaOH) to produce sodium chloroacetate.", "Step 3: The phosphonic acid (H3PO3) is reacted with sodium chloroacetate to produce dichloromethylene bisphosphonic acid (Bonefos intermediate).", "Step 4: Sodium borohydride (NaBH4) is used to reduce the Bonefos intermediate to produce the corresponding alcohol.", "Step 5: The alcohol is reacted with sodium methoxide (NaOMe) to produce the corresponding methoxide salt.", "Step 6: 2-chloroethyl ethyl ether is reacted with the methoxide salt to produce the final product, Bonefos.", "Step 7: The final product is purified using a combination of methanol, acetic acid, hydrochloric acid (HCl), sodium chloride (NaCl), and water (H2O)." ] } | |
CAS RN |
88416-50-6 |
Molecular Formula |
CH6Cl2NaO7P2 |
Molecular Weight |
285.89 g/mol |
IUPAC Name |
disodium;[dichloro-[hydroxy(oxido)phosphoryl]methyl]-hydroxyphosphinate;tetrahydrate |
InChI |
InChI=1S/CH4Cl2O6P2.Na.H2O/c2-1(3,10(4,5)6)11(7,8)9;;/h(H2,4,5,6)(H2,7,8,9);;1H2 |
InChI Key |
ZZMFMRXBDMWTAS-UHFFFAOYSA-N |
SMILES |
C(P(=O)(O)[O-])(P(=O)(O)[O-])(Cl)Cl.O.O.O.O.[Na+].[Na+] |
Canonical SMILES |
C(P(=O)(O)O)(P(=O)(O)O)(Cl)Cl.O.[Na] |
Other CAS RN |
88416-50-6 22560-50-5 |
Pictograms |
Health Hazard; Environmental Hazard |
synonyms |
Acid, Clodronic Acid, Dichloromethanediphosphonic Biphosphonate, Dichloromethylene Bonefos Cl2MDP Clodronate Clodronate Disodium Clodronate Sodium Clodronic Acid Dichloromethane Diphosphonate Dichloromethanediphosphonate Dichloromethanediphosphonic Acid Dichloromethylene Biphosphonate Dichloromethylene Diphosphonate Dichloromethylenebisphosphonate Diphosphonate, Dichloromethane Diphosphonate, Dichloromethylene Disodium, Clodronate Sodium, Clodronate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



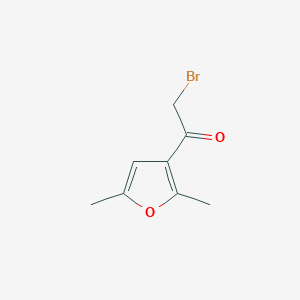
![Methyl N-[(4-methylphenyl)sulfonyl]glycyl-3-[amino(imino)methyl]-D-phenylalaninate](/img/structure/B160029.png)
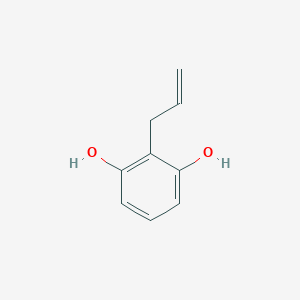
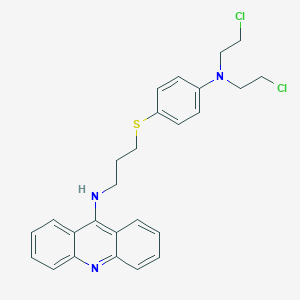
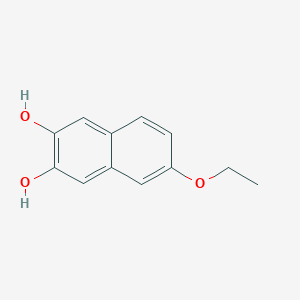


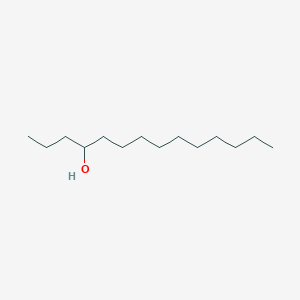

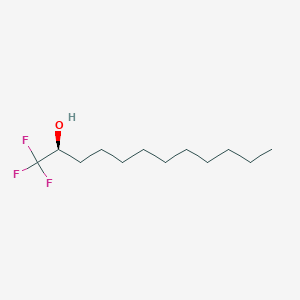
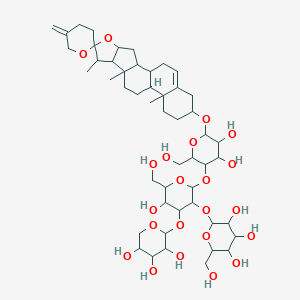
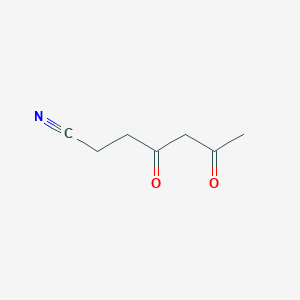
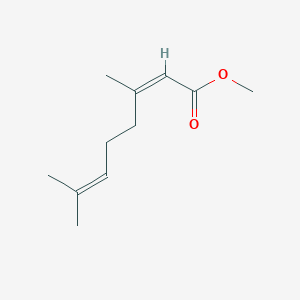
![2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B160058.png)